Iodononafluoro-t-butane

Descripción

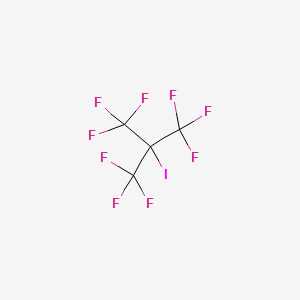

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F9I/c5-2(6,7)1(14,3(8,9)10)4(11,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKBZUXHNPONPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196230 | |

| Record name | Iodononafluoro-t-butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4459-18-1 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-iodo-2-(trifluoromethyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4459-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodononafluoro-t-butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004459181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodononafluoro-t-butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(tert-butyl) iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Precursors for Iodononafluoro T Butane

Controlled Synthesis Routes and Reaction Optimization

The synthesis of iodononafluoro-t-butane is achieved through several controlled pathways, each with its own set of optimized conditions to maximize yield and purity. These routes include radical-mediated processes, electrochemical and photochemical methods, and transition metal-catalyzed reactions.

Radical-Mediated Synthesis Approaches

Radical-mediated reactions are a prominent method for the synthesis of this compound. These approaches often involve the generation of perfluoro-t-butyl radicals, which are subsequently trapped by an iodine source. A common strategy is the radical addition of iodine to perfluoroisobutene. Initiators such as azobisisobutyronitrile (AIBN) are frequently employed to start the radical chain reaction under controlled temperatures. Optimization of these reactions involves careful selection of the initiator, solvent, and reaction temperature to minimize side reactions and enhance the yield of the desired product.

Another approach is through radical iodination, where a perfluoroalkyl radical is generated and then captured by molecular iodine. This method's efficiency is highly dependent on the stability of the perfluoro-t-butyl radical and the reaction kinetics.

Electrochemical and Photochemical Synthesis Pathways

Electrochemical and photochemical methods offer alternative, often milder, conditions for the synthesis of this compound. researchgate.netccnu.edu.cn Electrochemical synthesis can involve the fluorination of organoiodine compounds or the electrochemical coupling of perfluorinated precursors. researchgate.net These methods provide precise control over the reaction by adjusting the applied potential and current, often leading to high selectivity. researchgate.net

Photochemical synthesis utilizes light to initiate the reaction, typically by generating radicals or excited states. ccnu.edu.cn Visible-light photocatalysis has emerged as a powerful tool, allowing for the generation of perfluoro-t-butyl radicals under ambient conditions. ccnu.edu.cn These photochemically generated radicals can then react with an iodine source to form this compound. The use of flow chemistry platforms in photochemical synthesis allows for rapid optimization and scaling of the reaction. nih.govnih.gov

Ligand Exchange and Transition Metal-Catalyzed Syntheses

Transition metal-catalyzed reactions and ligand exchange processes represent another important class of synthetic methods for this compound. eie.grmdpi.comsioc-journal.cn Transition metal catalysis, particularly with palladium and copper, has been extensively used for the formation of carbon-iodine bonds. eie.grresearchgate.net These reactions often involve the cross-coupling of a perfluoro-t-butyl source with an iodine-containing reagent. eie.gr The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. eie.grresearchgate.net

Ligand exchange reactions can also be employed, where a different halide in a perfluoro-t-butyl halide is replaced with iodine. chemguide.co.uk This is typically achieved by reacting the perfluoro-t-butyl halide with an iodide salt. The equilibrium of this reaction can be shifted towards the product by careful selection of the solvent and reaction temperature. chemguide.co.uk

Development of Novel Precursors and Starting Materials

A key area of research in the synthesis of this compound is the development of new and more accessible precursors. Perfluoroisobutene is a common starting material, which can be reacted with iodine monofluoride or other iodine sources. Another established route involves the use of perfluoro-tert-butyl lithium, generated in situ, which then reacts with molecular iodine in a nucleophilic substitution reaction. This method is known for its efficiency under controlled, low-temperature conditions.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds like this compound to minimize environmental impact. purkh.comresearchgate.netijnc.ir This includes the use of safer solvents, the development of catalytic processes to replace stoichiometric reagents, and the design of more atom-economical synthetic routes. purkh.comjocpr.com

One of the primary goals is to reduce the use of hazardous reagents and solvents. researchgate.netjocpr.com The use of water or other environmentally benign solvents is being explored, although the low solubility of many fluorinated compounds presents a challenge. mdpi.com The development of highly efficient and recyclable catalysts is another key aspect of green synthesis, as it reduces waste and energy consumption. purkh.commdpi.com Furthermore, there is a focus on developing processes that utilize renewable feedstocks, though this remains a long-term goal for many fluorinated compounds. purkh.com

Industrial Scale-Up Considerations and Process Intensification Research

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors, including scalability, safety, and cost. researchgate.netenergy.govicheme.org Process intensification is a key research area aimed at developing smaller, more efficient, and safer manufacturing processes. researchgate.netuclouvain.be

This often involves the use of continuous flow reactors, which offer better heat and mass transfer, improved safety by minimizing the inventory of hazardous materials, and the potential for automation and precise control over reaction parameters. nih.govresearchgate.net For photochemical reactions, flow reactors allow for more uniform irradiation and can significantly improve reaction efficiency. nih.gov The integration of reaction and separation steps into a single unit is another strategy of process intensification that can lead to more compact and energy-efficient processes. icheme.org The selection of corrosion-resistant materials for reactors and associated equipment is also a critical consideration due to the reactive nature of many fluorinated reagents.

Elucidation of Reactivity and Mechanistic Pathways of Iodononafluoro T Butane

Homolytic Carbon-Iodine Bond Cleavage and Perfluoro-tert-butyl Radical Generation

The carbon-iodine bond in iodononafluoro-t-butane is the weakest bond in the molecule, making it susceptible to homolytic cleavage upon thermal or photochemical stimulation. This cleavage results in the formation of a highly reactive perfluoro-tert-butyl radical, ((CF₃)₃C•), and an iodine radical (I•).

Kinetic and Thermodynamic Studies of Radical Processes

The rate of formation of the perfluoro-tert-butyl radical is a critical parameter in its subsequent reactions. Studies on the pyrolysis of related hydrocarbons indicate that the decomposition is often a first-order reaction. inlibrary.uzcore.ac.ukjournalcsij.com The gas-phase kinetics of the pyrolysis of similar alkyl halides have been investigated using computational modeling, providing insights into the reaction mechanisms and energetics. journalcsij.com For instance, the pyrolysis of isobutyl bromide was shown to proceed through a four-centered cyclic transition state. journalcsij.com

The perfluoro-tert-butyl radical is described as a notably electrophilic carbon-centered radical. nih.gov This high electrophilicity plays a significant role in its reactivity, particularly in hydrogen abstraction and addition to electron-rich substrates. rsc.org

Reactivity of Perfluoro-tert-butyl Radicals with Organic Substrates

The perfluoro-tert-butyl radical, once generated, can participate in a variety of reactions with organic substrates. Its electrophilic nature dictates its preference for electron-rich reaction partners.

Reactions with Alkanes: The perfluoro-tert-butyl radical is highly reactive in abstracting hydrogen atoms from alkanes. rsc.org In a study comparing its reactivity to other perfluoroalkyl radicals, the perfluoro-tert-butyl radical was found to be the most reactive in hydrogen atom abstraction from triethylsilane. rsc.org This high reactivity is attributed to its strong electrophilicity and the favorable thermodynamics of forming a strong C-H bond. rsc.org

Reactions with Alkenes and Alkynes: The addition of the perfluoro-tert-butyl radical to unsaturated systems like alkenes and alkynes is a well-documented process. nih.govnih.gov These reactions are often initiated by photolysis of this compound. nih.gov The radical addition to an unsaturated bond generates a new radical intermediate, which can then undergo further reactions. nih.gov For example, a method for the α-perfluoroalkylation and β-alkynylation of unactivated alkenes involves the initial addition of a perfluoroalkyl radical. nih.gov The regioselectivity of the addition is influenced by the stability of the resulting radical intermediate.

Reactions with Aromatic Compounds: The perfluoro-tert-butyl radical can add to aromatic rings, leading to perfluoro-tert-butylated aromatic compounds. cdnsciencepub.com The reaction proceeds via the addition of the radical to the aromatic system, forming a radical adduct which is then oxidized. cdnsciencepub.com The presence of a copper(II) salt can enhance the reaction rate by introducing a redox chain. cdnsciencepub.com While the perfluoroalkyl radicals exhibit high reactivity towards aromatics, the chemo- and regioselectivities can be low, suggesting that while polar effects are important, the enthalpic factor related to bond energies is a major contributor to the reactivity. cdnsciencepub.com

| Substrate Type | Reaction Type | Key Findings | Citation |

|---|---|---|---|

| Alkanes (e.g., Triethylsilane) | Hydrogen Abstraction | Highly reactive, driven by high electrophilicity and strong C-H bond formation. | rsc.org |

| Alkenes | Radical Addition | Forms a new radical intermediate; can be used in difunctionalization reactions. | nih.govnih.gov |

| Alkynes | Radical Addition | Enables construction of perfluoro-tert-butyl substituted alkynes. | cdnsciencepub.com |

| Aromatic Compounds | Radical Addition/Substitution | High reactivity, but can have low regio- and chemoselectivity. Rate can be enhanced by redox catalysts. | cdnsciencepub.com |

Spin-Trapping and ESR Spectroscopic Investigations of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of radical species. fluorine1.ru However, due to their high reactivity and short lifetimes, directly observing radicals like the perfluoro-tert-butyl radical can be challenging. Spin trapping is a technique used to overcome this limitation. fluorine1.rucmu.edu It involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by ESR. fluorine1.ru

Commonly used spin traps include nitrones like phenyl N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), as well as nitroso compounds like 2-methyl-2-nitrosopropane (B1203614) (MNP). fluorine1.rucmu.edu The ESR spectrum of the resulting spin adduct provides information about the structure of the trapped radical through the analysis of hyperfine coupling constants. fluorine1.ru

In the context of this compound, spin trapping experiments would involve generating the perfluoro-tert-butyl radical in the presence of a spin trap. The resulting ESR spectrum would be characteristic of the perfluoro-tert-butyl radical adduct, confirming its formation as an intermediate. The hyperfine splitting pattern would be influenced by the interaction of the unpaired electron with the nitrogen nucleus of the spin trap and the fluorine nuclei of the perfluoro-tert-butyl group.

| Technique | Principle | Application to (CF₃)₃C• | Citation |

|---|---|---|---|

| Spin Trapping | Reaction of a short-lived radical with a spin trap to form a more stable, ESR-detectable radical adduct. | Confirms the generation of the perfluoro-tert-butyl radical from this compound. | fluorine1.rucmu.edu |

| ESR Spectroscopy | Detects paramagnetic species and provides structural information through hyperfine coupling constants. | Analysis of the spin adduct's spectrum allows for the identification and characterization of the trapped perfluoro-tert-butyl radical. | fluorine1.runih.gov |

Heterolytic Reactivity and Ionic Intermediates

In addition to homolytic cleavage, the carbon-iodine bond of this compound can undergo heterolytic cleavage, leading to the formation of ionic intermediates. This pathway is typically facilitated by the presence of nucleophiles or electrophiles.

Nucleophilic Displacement Reactions at the Iodinated Carbon Center

The carbon atom attached to the iodine in this compound is electrophilic and can be subject to attack by nucleophiles, resulting in the displacement of the iodide ion. This is a form of nucleophilic substitution reaction. cmu.eduresearchgate.net

While direct examples of nucleophilic substitution on this compound with common nucleophiles were not prevalent in the searched literature, the synthesis of perfluoro-tert-butyl ethers from perfluoro-tert-butyl alcohol via reactions like the Mitsunobu reaction suggests the feasibility of such transformations. researchgate.netrsc.org The Mitsunobu reaction involves the conversion of an alcohol to a good leaving group in situ, followed by nucleophilic attack. researchgate.net

Furthermore, the generation of the perfluoro-tert-butyl anion, (CF₃)₃C⁻, from other precursors and its subsequent reaction with electrophiles demonstrates the potential for forming this anion from this compound under suitable reducing conditions, which could then act as a potent nucleophile itself. cas.cnacs.org

Electrophilic Activation and Addition Reactions

The iodine atom in this compound can be activated by electrophiles, particularly Lewis acids. sioc.ac.cnrsc.orgnih.gov This activation enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack, or can promote addition reactions across unsaturated bonds.

The interaction of a Lewis acid with the iodine atom polarizes the C-I bond, making the carbon more electron-deficient and the iodine a better leaving group. This "electrophilic activation" can facilitate reactions that might not occur or would be very slow otherwise. For example, in the presence of a Lewis acid, this compound could potentially add across an alkene, with the perfluoro-tert-butyl group adding to one carbon and the iodine to the other, followed by further reaction of the iodo-functionalized intermediate.

While specific examples of Lewis acid-catalyzed reactions of this compound were not explicitly detailed in the search results, the general principles of Lewis acid catalysis are well-established for activating alkyl halides. researchgate.netnih.gov

Coordination Chemistry and Ligand Exchange Processes Involving Iodine

The coordination chemistry of this compound is fundamentally dictated by the electrophilic character of its iodine atom. This phenomenon, known as halogen bonding, involves a non-covalent interaction between the iodine atom and a Lewis base or nucleophile. mdpi.comresearchgate.net The strong electron-withdrawing effect of the three trifluoromethyl groups induces a region of positive electrostatic potential, termed a σ-hole, on the iodine atom opposite to the C-I covalent bond. researchgate.net This positive region enables the iodine to act as a halogen bond donor, engaging with electron-rich atoms such as oxygen, nitrogen, or other halogens. mdpi.com

The formation of these halogen-bonded complexes can be represented by the general scheme: (CF₃)₃C-I + L ⇌ (CF₃)₃C-I···L where L is a Lewis base (ligand).

The strength and geometry of these interactions are influenced by several factors, including the nature of the ligand and the solvent environment. The interaction is typically linear or near-linear, with the R-I···L angle approaching 180°. mdpi.com While specific, detailed studies on the ligand exchange dynamics for this compound are not extensively documented in the provided results, the principles of ligand exchange in coordination complexes can be applied. fudan.edu.cnchemguide.co.ukru.nl Ligand exchange is a fundamental process where one ligand in a coordination entity is replaced by another. chemguide.co.uk For this compound, this would involve the displacement of one Lewis base by another from the coordination sphere of the iodine atom.

The process can be influenced by the relative concentrations of the ligands and their respective affinities for the iodine's σ-hole. A ligand with stronger Lewis basicity or a higher concentration can displace a weaker or less concentrated ligand, shifting the equilibrium of the exchange reaction. chemguide.co.uk The exchange process is crucial in catalytic cycles where the substrate must coordinate to the iodine center and the product must dissociate.

Table 1: Halogen Bonding Interaction Parameters

| Interacting Species | Interaction Type | Typical Donor-Acceptor Distance (% of Σr van der Waals radii) | Angularity (R-X···A) |

|---|---|---|---|

| (CF₃)₃C-I ··· Br⁻ | Halogen Bond | 84% beilstein-journals.org | ~176° beilstein-journals.org |

| (CF₃)₃C-I ··· O=C | Halogen Bond | - | Near-linear |

| (CF₃)₃C-I ··· N | Halogen Bond | - | Near-linear |

Data for specific iodoloisoxazolium salts and other halogen-bonded systems are used to illustrate typical parameters.

Mechanistic Investigations of this compound in Fluorination and Perfluoroalkylation Reactions

This compound serves as a prominent reagent for introducing the bulky and electron-withdrawing perfluoro-tert-butyl (PFtB) group, (CF₃)₃C, into organic molecules. The mechanistic pathways for these transformations primarily involve the generation of either a perfluoro-tert-butyl radical or a perfluoro-tert-butyl anion.

Radical Pathways: The predominant mechanism for perfluoroalkylation using this compound is through a radical pathway. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate the persistent perfluoro-tert-butyl radical, (CF₃)₃C•. This radical generation can be initiated by various methods:

Thermal Initiation: Heating can induce homolysis of the C-I bond.

Photochemical Initiation: Irradiation with light, particularly visible light in the presence of a suitable photosensitizer (photoredox catalysis), can lead to the formation of the radical. researchgate.netresearchgate.netconicet.gov.ar

Single Electron Transfer (SET): Reaction with a reducing agent, such as a transition metal in a low oxidation state, can effect a SET to the this compound, causing the C-I bond to cleave.

Once generated, the (CF₃)₃C• radical can participate in several types of reactions:

Addition to Unsaturated Bonds: The radical readily adds to alkenes and alkynes. This is a key step in the perfluoro-tert-butylation of unsaturated compounds. researchgate.net Mechanistic studies often employ radical trapping experiments to confirm the presence of these intermediates. researchgate.net

Substitution Reactions: The radical can substitute hydrogen atoms or other groups on aromatic or heteroaromatic rings.

A proposed general mechanism for the photocatalytic perfluoro-tert-butylation of an alkene is shown below:

Excitation of a photocatalyst (PC) by visible light to PC*.

SET from the excited photocatalyst to (CF₃)₃C-I to form the (CF₃)₃C• radical and I⁻.

Addition of the (CF₃)₃C• radical to the alkene to form a new carbon-centered radical.

Oxidation of this new radical by the oxidized photocatalyst (PC⁺) to form a carbocation, which is then neutralized, or reduction followed by protonation to yield the final product, regenerating the ground-state photocatalyst.

Anionic Pathways: In certain reactions, this compound can act as a precursor to the perfluoro-tert-butyl anion, (CF₃)₃C⁻. This is typically achieved through reaction with a strong nucleophile or a reducing agent. A notable example is the reaction with fluoride (B91410) ions (e.g., from CsF) to generate the (CF₃)₃C⁻ anion. cas.cn This highly nucleophilic and sterically demanding anion can then be used in substitution or addition reactions.

A significant application of this anionic pathway is the perfluoro-tert-butylation of arynes. cas.cn The mechanism involves:

Generation of the (CF₃)₃C⁻ anion from a suitable precursor.

In-situ generation of a highly reactive aryne intermediate.

Nucleophilic addition of the bulky (CF₃)₃C⁻ anion to one of the carbons of the aryne triple bond. Due to its significant steric bulk, the anion preferentially attacks the less-hindered carbon of the aryne. cas.cn

Quenching of the resulting aryl anion to furnish the perfluoro-tert-butylated arene.

Table 2: Mechanistic Pathways for this compound Reactions

| Reaction Type | Intermediate | Generation Method | Key Reaction Steps |

|---|---|---|---|

| Radical Perfluoro-t-butylation | (CF₃)₃C• | Photoredox Catalysis, Thermal | Radical addition to π-systems, H-abstraction |

Applications of Iodononafluoro T Butane in Advanced Chemical Transformations

Perfluoro-tert-butylation Reactions in Organic Synthesis

The primary application of iodononafluoro-t-butane and its derivatives is in perfluoro-tert-butylation, the process of introducing the exceptionally bulky and electron-withdrawing perfluoro-tert-butyl (PFtB) group, –C(CF₃)₃, into organic molecules. This moiety can dramatically alter the steric and electronic properties of a parent molecule, which is highly desirable in the development of pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.gov The incorporation of the PFtB group remains a formidable challenge due to its size and the unique effects of its fluorine atoms. sioc-journal.cn Researchers have developed various strategies using reagents that can generate the perfluoro-tert-butyl radical (•C(CF₃)₃) or anion (⁻C(CF₃)₃), which then react with a range of substrates. sioc-journal.cn

Regioselectivity and Stereoselectivity in Perfluoroalkylation

Control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the incoming group is paramount in modern organic synthesis. In the context of perfluoro-tert-butylation, significant strides have been made to direct these outcomes.

One notable achievement is the highly selective functionalization of unsaturated hydrocarbons like styrene (B11656) derivatives. frontiersin.orgnih.gov Through a photochemically-driven process, researchers can achieve high E-selectivity, favoring the formation of one geometric isomer over the other. frontiersin.org By modifying the reaction conditions, such as removing a specific energy antagonist, the same starting materials can be directed to yield the typically less favored Z-isomer. frontiersin.org This controllable process allows for divergent synthesis, greatly expanding the diversity of accessible PFtB-containing compounds. frontiersin.orgnih.gov

Regioselectivity has been effectively controlled in reactions involving arynes. The bulky PFtB anion, generated from a source like PFtB phenyl sulfone, has been shown to react with unsymmetrical aryne intermediates in a highly regioselective manner. The anion preferentially attacks the less-hindered carbon atom of the aryne, leading exclusively to meta-functionalized products. This precise control is crucial for the synthesis of specifically substituted aromatic compounds.

| Substrate (Styrene Derivative) | Conditions | Predominant Isomer | Isolated Yield | Selectivity (E:Z) |

| Styrene | Standard Photocatalytic | E | 85% | > 20:1 |

| 4-Methylstyrene | Standard Photocatalytic | E | 95% | > 20:1 |

| 4-Chlorostyrene | Standard Photocatalytic | E | 88% | > 20:1 |

| Styrene | Modified (Thermal) | Z | 70% | 1:10 |

| 4-Bromostyrene | Modified (Thermal) | Z | 65% | 1:8 |

Table 1. Examples of selective C(sp²)–H perfluoro-tert-butylation of styrene derivatives, demonstrating controllable E vs. Z selectivity based on reaction conditions. Data compiled from research findings. frontiersin.org

Synthesis of Complex Perfluorinated Molecular Architectures

The methodologies developed for perfluoro-tert-butylation have been successfully applied to the synthesis and modification of complex and bioactive molecules. This "late-stage functionalization" is a powerful strategy where a key functional group is introduced at a final stage of a synthetic sequence, enabling rapid diversification of drug candidates and other valuable compounds.

For instance, the PFtB group has been incorporated into the derivatives of bioactive molecules such as the anti-anginal drug ivabradine (B130884) and the antioxidant idebenone. The ability to functionalize such complex scaffolds demonstrates the robustness and tolerance of the reaction conditions to other functional groups present in the molecule, including esters, lactams, and azides. This capability is vital for medicinal chemistry, where new analogues of existing drugs are constantly sought to improve efficacy and pharmacokinetic properties.

Functionalization of Unsaturated Hydrocarbons

Unsaturated hydrocarbons, particularly alkenes and alkynes, are fundamental building blocks in organic synthesis. The addition of the PFtB group across their double or triple bonds provides direct access to valuable perfluoroalkylated products. As highlighted previously, styrene derivatives are a key class of unsaturated hydrocarbons that undergo highly E-selective C(sp²)–H functionalization under photocatalytic conditions. frontiersin.orgnih.gov This reaction proceeds via a radical mechanism, where the PFtB radical adds to the double bond, followed by subsequent steps to yield the final substituted alkene. frontiersin.org The tolerance for various functional groups on the aromatic ring of the styrene, such as halogens and ethers, makes this method broadly applicable. frontiersin.org

Role as a Versatile Iodine Source in Organometallic Chemistry

While this compound is overwhelmingly utilized as a source for the perfluoro-tert-butyl moiety, its role purely as an iodine source in organometallic chemistry is less documented in the scientific literature. In typical organometallic cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, simpler aryl or alkyl iodides are more commonly employed as the iodine-donating electrophile. The high cost and steric bulk of this compound make it an unconventional choice for reactions where only the iodine atom's reactivity is needed. The C–I bond in this molecule is primarily activated to release the PFtB group, which is its main synthetic value.

Catalytic and Stoichiometric Reagent Functions in Chemical Processes

In chemical processes, reagents can function either stoichiometrically or catalytically. A stoichiometric reagent is consumed in the reaction in a 1:1 or greater molar ratio relative to the substrate. A catalyst, by contrast, is used in small, sub-stoichiometric amounts and is regenerated to participate in multiple reaction cycles.

This compound and related PFtB-donating reagents predominantly function as stoichiometric sources of the perfluoro-tert-butyl group. For example, in nucleophilic perfluoro-tert-butylation reactions, a full equivalent of a reagent like "CsC(CF₃)₃" (prepared from a precursor) is required to react with an electrophile to form the desired product.

Emerging Applications in Pharmaceutical, Agrochemical, and Material Science Intermediates

The unique properties conferred by the perfluoro-tert-butyl group make it a highly sought-after motif in several high-value technology sectors. The development of reliable methods using this compound precursors has paved the way for its integration into advanced intermediates.

Pharmaceuticals: Fluorinated groups are present in many modern drugs, often enhancing metabolic stability and binding affinity. The PFtB group, as an extreme example of an electron-withdrawing and sterically demanding group, is being explored to create new pharmaceutical candidates with improved properties. frontiersin.org

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups is a proven strategy in the design of effective pesticides and herbicides. The PFtB group can impart favorable characteristics that increase the potency and stability of agrochemical compounds.

Material Science: Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy, leading to applications like non-stick coatings and waterproof fabrics. The incorporation of the bulky PFtB group into polymers or surface modifiers can create materials with exceptionally low friction coefficients and unique interfacial properties.

Magnetic Resonance Imaging (MRI): A novel and promising application is the use of PFtB-containing molecules as highly sensitive probes for ¹⁹F MRI. The nine equivalent fluorine atoms of the PFtB group produce a strong, sharp signal in ¹⁹F NMR spectroscopy. This has been demonstrated in an ultra-low field MRI system, where a PFtB-containing compound produced a clear ¹⁹F image, highlighting its potential for advanced diagnostic and research imaging applications.

Sophisticated Spectroscopic and Diffraction Studies for Iodononafluoro T Butane Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Iodononafluoro-t-butane. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and dynamics of the atoms within the molecule.

19F NMR Spectroscopic Investigations of Chemical Shifts and Coupling Constants

Due to the presence of nine fluorine atoms, 19F NMR spectroscopy is an exceptionally sensitive and informative tool for characterizing this compound. The 19F nucleus has a spin of ½ and 100% natural abundance, resulting in strong, sharp NMR signals. huji.ac.ilnih.gov

For this compound, the three trifluoromethyl (CF₃) groups are chemically equivalent due to the molecule's symmetry. This equivalence means that all nine fluorine atoms resonate at the same frequency, resulting in a single, sharp peak (a singlet) in the 19F NMR spectrum. nih.govwipo.int This characteristic signal is a key identifier for the perfluoro-t-butyl group. The absence of coupling in the spectrum further confirms the structural arrangement where the CF₃ groups are attached to a quaternary carbon, preventing any through-bond coupling between them.

While a specific chemical shift for this compound is not widely reported in publicly available literature, data from closely related compounds containing the perfluoro-tert-butoxy group (-O-C(CF₃)₃) show a chemical shift in the region of -71 ppm (relative to CFCl₃). cnr.it It is expected that the chemical shift for this compound would be in a similar range, characteristic of fluorine atoms in CF₃ groups.

Table 1: Expected 19F NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) |

|---|

| -CF₃ | approx. -60 to -80 | Singlet (s) | Not Applicable |

Note: The chemical shift is an approximation based on similar perfluoro-tert-butyl containing compounds.

13C and 1H NMR Characterization in Solution and Solid State

13C NMR Spectroscopy provides insight into the carbon framework of the molecule. In this compound, two distinct carbon environments are present: the three equivalent carbons of the trifluoromethyl groups and the central quaternary carbon bonded to the iodine atom.

Trifluoromethyl Carbons (-CF₃): These three carbons are chemically equivalent and would appear as a single resonance. Due to coupling with the three attached fluorine atoms (a spin ½ nucleus), this signal would be split into a quartet (according to the n+1 rule, where n=3). The carbon-fluorine coupling constant (¹JCF) is typically large, often in the range of 250-300 Hz. cnr.it

Quaternary Carbon (-C-I): This central carbon is bonded to the three CF₃ groups and the iodine atom. Its resonance would be expected at a different chemical shift from the CF₃ carbons. This signal would be split into a complex multiplet due to coupling with all nine neighboring fluorine atoms (a decet, based on the n+1 rule where n=9). The signal would likely be of lower intensity due to the absence of attached protons and potentially long relaxation times.

As this compound contains no hydrogen atoms, 1H NMR spectroscopy is not applicable for its direct characterization. A 1H NMR spectrum would only show signals from impurities or the NMR solvent used.

Table 2: Expected 13C NMR Spectroscopic Data for this compound

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Expected C-F Coupling Constant (JCF) |

|---|---|---|---|

| -CF₃ | 115 - 125 | Quartet (q) | ~250-300 Hz |

| -C-I | 10 - 20 | Decet or complex multiplet | Smaller, long-range coupling |

Note: Chemical shift ranges are estimates based on general principles and data from similar fluorinated compounds.

Advanced NMR Techniques for Mechanistic Insights (e.g., DOSY, NOESY)

Advanced NMR techniques such as Diffusion Ordered Spectroscopy (DOSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further insights into molecular size, diffusion, and spatial proximities.

DOSY: This technique separates NMR signals based on the diffusion coefficient of the molecules, which relates to their size and shape. For a pure sample of this compound, DOSY would show all signals (the 19F and 13C resonances) aligning at the same diffusion coefficient, confirming they belong to the same molecule.

NOESY: This experiment detects through-space interactions between nuclei. For a small molecule like this compound, intramolecular NOEs are generally not expected to be a primary source of structural information, as its structure is well-defined by standard 1D and 2D correlation spectra.

Specific studies applying these advanced techniques to this compound are not readily found in the scientific literature, as its structure is relatively simple and can be unambiguously determined by more routine NMR methods.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Assignment of Molecular Vibrations and Conformational Analysis

The vibrational spectrum of this compound is dominated by vibrations associated with its C-F, C-C, and C-I bonds.

C-F Stretching Vibrations: Strong absorptions in the IR spectrum are expected in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching in trifluoromethyl groups. These are typically some of the most intense peaks in the spectrum.

C-C Stretching Vibrations: Vibrations corresponding to the stretching of the C-C single bonds of the t-butyl skeleton would appear in the 800-1100 cm⁻¹ range.

C-I Stretching Vibrations: The carbon-iodine bond is much weaker and involves a heavier atom, so its stretching frequency is found at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Deformation Modes: Bending and deformation modes of the CF₃ groups (e.g., scissoring, rocking) will appear in the fingerprint region of the spectrum, below 800 cm⁻¹.

Conformational Analysis: The this compound molecule possesses a high degree of symmetry, with the perfluoro-t-butyl group having approximate C₃ᵥ symmetry. The primary conformational flexibility would arise from rotation around the C-I bond. However, due to the symmetry of the -C(CF₃)₃ group, this rotation does not lead to distinct stable conformers (like the anti and gauche conformers in butane). Therefore, the molecule is expected to exist as a single dominant conformation, and its vibrational spectra would not be complicated by the presence of multiple conformers at room temperature. uci.edu

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-F Stretch | 1100 - 1300 | Strong | Medium |

| C-C Stretch | 800 - 1100 | Medium | Strong |

| CF₃ Deformation | < 800 | Medium-Strong | Medium |

| C-I Stretch | 500 - 600 | Medium | Strong |

In-situ Spectroscopic Monitoring of Reactions and Intermediates

Both IR and Raman spectroscopy are powerful tools for real-time, in-situ monitoring of chemical reactions. mt.com By inserting a probe directly into a reaction vessel, these techniques can track the concentration of reactants, products, and even short-lived intermediates as a function of time, providing valuable kinetic and mechanistic data. nih.gov

For reactions involving this compound, in-situ spectroscopy could be used to:

Monitor Consumption: The disappearance of the characteristic C-I bond vibration (around 500-600 cm⁻¹) can be monitored to track the consumption of this compound.

Monitor Product Formation: The appearance of new vibrational bands corresponding to the functional groups of the product molecule can be observed. For example, in a substitution reaction where the iodine is replaced, the growth of a new band (e.g., C-H, O-H) would indicate product formation.

Detect Intermediates: The high sensitivity of these techniques may allow for the detection of transient reaction intermediates, offering deeper insight into the reaction mechanism.

Similarly, 19F NMR can be used for in-situ monitoring of reactions involving the perfluoro-tert-butyl group. researchgate.net The disappearance of the singlet for this compound and the appearance of a new singlet (or other multiplet) for the fluorinated product can be easily tracked over time. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Trichloro-fluoro-methane |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Upon electron impact ionization, the this compound molecule is expected to form a molecular ion, [C₄F₉I]⁺˙. Due to the high energy imparted during ionization, this molecular ion is prone to fragmentation. The fragmentation pathways are dictated by the relative strengths of the chemical bonds within the ion and the stability of the resulting fragments.

A primary and highly probable fragmentation pathway involves the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This would result in the formation of the nonafluoro-t-butyl cation, [C₄F₉]⁺, and an iodine radical (I˙). The [C₄F₉]⁺ ion, also known as the perfluoro-t-butyl cation, is expected to be a prominent peak in the mass spectrum.

Further fragmentation of the [C₄F₉]⁺ cation is anticipated. A characteristic fragmentation pattern for perfluorinated compounds is the loss of a trifluoromethyl radical (˙CF₃) to form a stable hexafluoroisopropenyl cation, [C₃F₆]⁺. Another significant fragmentation pathway for fluorocarbons involves the formation of the trifluoromethyl cation, [CF₃]⁺, which is often the most abundant ion in the mass spectra of compounds containing trifluoromethyl groups. acdlabs.com The loss of a CF₃ group corresponds to a neutral loss of 69 Da. acdlabs.com

Other potential fragment ions could arise from the cleavage of carbon-carbon bonds and rearrangements, leading to a series of smaller fluorinated carbon fragments. The general mass spectra of fluorocarbons are often complex due to these rearrangements.

Table 1: Predicted Prominent Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

| 346 | Molecular Ion | [C₄F₉I]⁺˙ | Likely to be of low abundance due to instability. |

| 219 | Nonafluoro-t-butyl cation | [C₄F₉]⁺ | Formed by the loss of an iodine radical. |

| 150 | Hexafluoroisopropenyl cation | [C₃F₆]⁺ | Formed by the loss of a ˙CF₃ radical from [C₄F₉]⁺. |

| 69 | Trifluoromethyl cation | [CF₃]⁺ | A very common and often abundant ion in the mass spectra of fluorinated compounds. acdlabs.comnist.gov |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoionization Studies

Electronic spectroscopy provides insights into the electronic structure and excited states of molecules. For this compound, the electronic absorption spectrum is expected to be dominated by transitions involving the carbon-iodine bond.

Characterization of Electronic Transitions and Excited States

While a specific UV-Vis spectrum for this compound is not widely published, the electronic transitions of alkyl iodides are well-characterized. The absorption in the ultraviolet region is primarily attributed to n → σ* transitions, where a non-bonding electron from the iodine atom is excited to an anti-bonding σ* orbital associated with the C-I bond.

For alkyl iodides, this n → σ* transition results in a broad and strong absorption band, typically in the range of 250-270 nm. In a related compound, CF₂BrCF₂I, the absorption band for the n → σ* transition of the C-I bond is centered around 274 nm. mdpi.com It is reasonable to expect a similar absorption maximum for this compound. The energy of this transition is sufficient to induce dissociation of the C-I bond.

Dissociative Photoionization Mechanisms and Fragmentation Dynamics

Photoionization of this compound involves the absorption of a photon with sufficient energy to eject an electron, forming a molecular ion. The subsequent dissociation of this ion can be studied to understand the fragmentation dynamics.

Upon photoexcitation within the A-band (the n → σ* transition), the primary dissociation channel is the cleavage of the C-I bond. This process can be direct, where dissociation occurs rapidly on the excited state potential energy surface.

The photodissociation of a non-fluorinated analogue, t-butyl iodide, has been studied, providing insights into the likely dynamics. scilit.com For this compound, the absorption of a UV photon would lead to the formation of a nonafluoro-t-butyl radical ( (CF₃)₃C˙ ) and an iodine atom in either its ground electronic state (²P₃/₂) or its first excited state (²P₁/₂).

The study of the kinetic energy and angular distribution of the photofragments can provide detailed information about the dissociation dynamics, including the lifetime of the excited state and the symmetry of the electronic transition.

X-ray Diffraction and Electron Diffraction for Solid-State Structural Determination

While X-ray diffraction is the primary method for determining the three-dimensional structure of molecules in the solid state, no publicly available crystal structure of this compound has been reported.

The electron diffraction study revealed the key structural parameters of the molecule. The carbon-iodine bond length and the carbon-carbon bond lengths and angles within the perfluoro-t-butyl group were determined.

Table 2: Selected Gas-Phase Electron Diffraction Structural Parameters for this compound

| Parameter | Value |

| C-I bond length (rₐ) | 2.18 Å |

| C-C bond length (rₐ) | 1.57 Å |

| C-F bond length (rₐ) | 1.33 Å |

| ∠C-C-C bond angle | 111.5° |

| ∠C-C-I bond angle | 107.5° |

Data from A. Yokozeki and S. H. Bauer, The Journal of Physical Chemistry. doi.org

These structural parameters from gas-phase electron diffraction provide a foundational understanding of the molecular geometry of this compound.

Advanced Computational and Theoretical Research on Iodononafluoro T Butane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of iodononafluoro-t-butane. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictates its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying molecules of the size and complexity of this compound. DFT methods are used to investigate reaction mechanisms involving perfluoroalkyl iodides. acs.orgacs.orgchinesechemsoc.org For instance, DFT calculations can elucidate the energetics of radical formation and the pathways of atom-transfer radical addition (ATRA) reactions. acs.orgacs.org These calculations are crucial for understanding the homolytic cleavage of the C–I bond, a key step in many reactions involving this compound. nih.govrsc.org

DFT is also employed to study the formation of electron donor-acceptor (EDA) complexes, which are important in photochemical applications. nih.gov The theory can predict molecular properties such as bond dissociation energies, vibrational frequencies, and electronic spectra, which are vital for characterizing the molecule and its reactive intermediates.

Table 1: Representative Molecular Properties of this compound Predicted by DFT Calculations

| Property | Predicted Value | Method/Basis Set |

|---|---|---|

| C-I Bond Length | ~2.15 Å | B3LYP/6-311G* |

| C-I Bond Dissociation Energy | ~50-55 kcal/mol | M06-2X/def2-TZVP |

| Mulliken Charge on Iodine | +0.15 to +0.25 | B3LYP/6-311G* |

| HOMO-LUMO Gap | ~5.0 eV | PBE0/cc-pVTZ |

Note: The values in this table are illustrative and representative of typical results obtained from DFT calculations for similar perfluoroalkyl iodides. Actual values may vary depending on the specific functional and basis set employed.

For situations demanding higher accuracy, ab initio and post-Hartree-Fock methods are utilized. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Multi-Reference Configuration Interaction (MRCI) can provide more precise predictions of electronic structure and energy. mdpi.com These high-level calculations are particularly important for benchmarking DFT results and for studying systems where electron correlation effects are dominant. For example, MRCI methods have been used to investigate the excited states of adducts formed between perfluorobutyl iodide and phosphines, which is crucial for understanding their photochemical behavior. mdpi.com Although specific high-accuracy studies on this compound are not widely documented, these methods represent the gold standard for obtaining definitive computational predictions on its fundamental properties.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into bulk properties, intermolecular interactions, and the influence of solvents. While specific MD studies focusing exclusively on this compound are limited, the methodologies are well-established from research on other per- and polyfluoroalkyl substances (PFAS). mdpi.comarxiv.org

MD simulations can model how this compound molecules interact with each other and with solvent molecules. This is critical for understanding its physical properties like solubility, viscosity, and diffusion coefficients. Reactive force fields, such as ReaxFF, can be used in MD simulations to model chemical reactions, including the degradation pathways of PFAS under various conditions. mdpi.comarxiv.org Such simulations can reveal how solvent environments influence reaction barriers and the stability of intermediates, offering a dynamic perspective that complements static quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical transformations of this compound requires detailed modeling of reaction pathways and the characterization of transition states. Computational methods, particularly DFT, are extensively used to map out the potential energy surfaces of reactions. chinesechemsoc.org

For perfluoroalkyl iodides, this includes modeling their participation in radical-chain processes. chinesechemsoc.org Researchers can calculate the free-energy profiles for proposed reaction mechanisms, such as the 1,3-addition to vinyldiazoacetates, to determine the kinetic and thermodynamic feasibility of each step. chinesechemsoc.org This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The energy of the TS determines the activation energy and thus the rate of the reaction. For example, DFT calculations have been used to analyze the mechanism of atom-transfer radical addition (ATRA) reactions involving perfluoroalkyl iodides and styrene (B11656), helping to identify the most plausible reaction pathway. acs.orgacs.org

Computational Prediction of Reactivity Profiles and Selectivity Rules

Computational chemistry provides a powerful framework for predicting the reactivity of this compound and establishing rules for selectivity in its reactions. By analyzing the electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, researchers can identify the most likely sites for nucleophilic or electrophilic attack.

The concept of the σ-hole on the iodine atom, a region of positive electrostatic potential, is a key predictor of its ability to act as a halogen bond donor. nih.govmdpi.com Computational models can quantify the magnitude of this σ-hole, which correlates with the strength of halogen bonding interactions. Furthermore, theoretical calculations can explain the regioselectivity observed in reactions, where both steric and electronic effects play a crucial role. nih.gov By modeling different possible reaction pathways and comparing their activation energies, computational studies can predict which products will be favored under specific conditions, guiding the synthetic application of this compound.

Theoretical Studies of Halogen Bonding Interactions and Their Implications

Halogen bonding is a significant non-covalent interaction where the iodine atom in this compound acts as a Lewis acid (electron acceptor). nih.govnih.govnih.gov Theoretical studies are essential for characterizing and understanding this interaction. The formation of a halogen bond is explained by the σ-hole model, where an electron-deficient region exists on the halogen atom along the axis of the C–I bond. mdpi.com

Computational methods are used to:

Visualize and quantify the σ-hole: Electrostatic potential maps can be generated to show the positive region on the iodine atom.

Calculate interaction energies: High-level ab initio calculations can determine the strength of the halogen bond between this compound and various Lewis bases (halogen bond acceptors).

Analyze the nature of the interaction: Energy decomposition analysis can partition the interaction energy into electrostatic, dispersion, polarization, and charge-transfer components, providing a deeper understanding of the bonding. nih.gov

These theoretical insights are critical because halogen bonding can be exploited to activate the C–I bond, facilitating radical generation for various chemical transformations. nih.govrsc.org Understanding these interactions through computation is key to designing new catalysts and reactions that utilize perfluoroalkyl iodides. mdpi.com

Table 2: Computationally Derived Properties of Halogen Bonding with this compound

| Halogen Bond Acceptor | Interaction Energy (kcal/mol) | I···Acceptor Distance (Å) | C-I···Acceptor Angle (°) |

|---|---|---|---|

| Pyridine | -6.5 | 2.85 | ~175 |

| Acetone | -4.2 | 3.00 | ~178 |

| Chloride Anion (Cl⁻) | -12.0 | 2.95 | ~179 |

Note: These are representative values derived from DFT calculations for similar iodoperfluoroalkanes to illustrate the typical strength and geometry of halogen bonds. The exact values depend on the computational method and the specific molecular environment.

Environmental Footprint and Degradation Research of Iodononafluoro T Butane

Atmospheric Chemistry and Photochemical Degradation Pathways

The atmospheric fate of iodononafluoro-t-butane is primarily dictated by the presence of a carbon-iodine (C-I) bond, which is significantly weaker than carbon-fluorine (C-F) bonds. This structural feature makes the molecule susceptible to photolysis, the process of chemical breakdown by photons. The C-I bond dissociation energy is low enough that it can be cleaved by solar radiation present in the troposphere.

This rapid photodissociation leads to a very short atmospheric lifetime for this compound, estimated to be on the order of days. The primary degradation pathway is initiated by the breaking of the C-I bond to form a perfluoro-t-butyl radical ((CF₃)₃C•) and an iodine atom (I•).

Atmospheric Degradation Reactions of this compound:

| Step | Reaction | Description |

| 1. Photolysis | (CF₃)₃CI + hv → (CF₃)₃C• + I• | Initial cleavage of the C-I bond by sunlight. |

| 2. Radical Reactions | (CF₃)₃C• + O₂ → (CF₃)₃COO• | Formation of a peroxy radical. |

| (CF₃)₃COO• + NO → (CF₃)₃CO• + NO₂ | Reaction with nitric oxide to form an alkoxy radical. | |

| 3. Further Degradation | (CF₃)₃CO• → (CF₃)₂CO + CF₃• | Decomposition of the alkoxy radical. |

Aqueous Phase Degradation Mechanisms and Persistence Studies

In aquatic environments, the degradation of this compound is influenced by processes such as hydrolysis. The C-I bond is susceptible to nucleophilic substitution by water, leading to the formation of perfluoro-t-butanol and hydroiodic acid.

Generally, organoiodine compounds are more reactive towards hydrolysis compared to their chlorinated and brominated analogs due to the lower bond strength of the C-I bond. Research on fluorotelomer iodides, a related class of perfluorinated alkyl iodides, has estimated hydrolytic half-lives of approximately 130 days in natural waters. This suggests that hydrolysis can be a significant degradation pathway for this compound in the aqueous phase. However, some sources indicate that perfluoro-t-butyl iodide does not readily react with pure water at room temperature, suggesting that factors such as pH, temperature, and the presence of catalysts or microorganisms could play a crucial role in its environmental persistence.

The persistence of this compound in the aqueous phase is therefore expected to be considerably lower than that of perfluorinated compounds that only contain C-F bonds, which are extremely resistant to degradation.

Bioremediation and Biotransformation Research of Perfluorinated Alkyl Iodides

The bioremediation of per- and polyfluoroalkyl substances is an area of active research, though it is challenged by the high stability of the C-F bond. However, the presence of a weaker C-I bond in perfluorinated alkyl iodides like this compound presents a potential site for microbial attack.

Research has shown that some anaerobic bacteria are capable of reductive dehalogenation, a process where a halogen atom is removed from a molecule. This has been observed for various organoiodine compounds. It is plausible that microorganisms could utilize the C-I bond in this compound for metabolic processes, leading to its biotransformation. The initial step would likely involve the enzymatic cleavage of the C-I bond, forming a perfluoro-t-butyl radical and an iodide ion.

While specific studies on the bioremediation of this compound are limited, the general understanding of microbial degradation of halogenated compounds suggests that it would be more susceptible to biotransformation than its fully fluorinated counterparts. Organoiodine and organobromine compounds generally degrade more readily than their chlorinated and fluorinated analogs. researchgate.net

Comparative Environmental Impact Assessments with Alternative Perfluorinated Compounds

A critical aspect of evaluating the environmental footprint of any chemical is its contribution to ozone depletion and global warming. These are quantified by the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP), respectively.

Due to its very short atmospheric lifetime, this compound is not expected to persist long enough to reach the stratosphere in significant quantities. Consequently, its potential to deplete the ozone layer is considered to be negligible. A study on the closely related compound, perfluoro-n-butyl iodide, concluded that it has a zero Ozone Depletion Potential. nih.gov

Similarly, the Global Warming Potential of this compound is expected to be very low. The GWP of a substance is dependent on its atmospheric lifetime and its ability to absorb infrared radiation. The rapid degradation of this compound in the atmosphere means it will not contribute significantly to the greenhouse effect. For comparison, trifluoroiodomethane (CF₃I), another short-chain perfluorinated alkyl iodide, has a 20-year GWP of less than 5. Perfluoro-n-butyl iodide is also reported to have extremely low global warming properties. nih.gov

The following table provides a comparative assessment of the ODP and GWP for this compound (inferred) and other relevant perfluorinated and halogenated compounds.

Comparative Environmental Impact Data:

| Compound | Chemical Formula | Atmospheric Lifetime | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |

| This compound (inferred) | (CF₃)₃CI | ~Days | ~0 | Very Low |

| Perfluoro-n-butyl iodide | C₄F₉I | Short | 0 nih.gov | Extremely Low nih.gov |

| Trifluoroiodomethane | CF₃I | ~1 day | <0.008 | <5 (20-year) |

| Carbon Tetrachloride | CCl₄ | 26 years | 1.1 | 1400 |

| CFC-11 | CCl₃F | 45 years | 1 | 4750 |

| HCFC-22 | CHClF₂ | 12 years | 0.055 | 1810 |

| HFC-134a | C₂H₂F₄ | 14 years | 0 | 1430 |

| Perfluorobutane | C₄F₁₀ | 2600 years | 0 | 8860 |

This comparison clearly illustrates the significantly lower environmental impact of this compound in terms of ozone depletion and global warming potential when compared to many legacy and even some alternative perfluorinated compounds.

Future Prospects and Interdisciplinary Research Frontiers for Iodononafluoro T Butane

Integration into Advanced Materials Science and Engineering

Development of Novel Fluorinated Polymers and Monomers

Iodononafluoro-t-butane is an excellent candidate for use in controlled radical polymerization techniques, particularly Iodine Transfer Polymerization (ITP). ITP is a robust method for synthesizing polymers with well-defined molecular architectures and low polydispersity. The carbon-iodine bond in this compound can be reversibly cleaved to control the polymerization of various monomers, effectively introducing the perfluoro-t-butyl ((CF₃)₃C-) moiety as a terminal group.

This approach allows for the creation of novel fluorinated polymers and block copolymers. For instance, semifluorinated amphiphilic polymers, which consist of a hydrophilic part (like polyethylene glycol) and a fluorophilic tail, have been synthesized using the perfluoro-t-butyl group. mit.edunih.gov These polymers can self-assemble in aqueous solutions to form stable, spherical micelles approximately 12 nm in size. mit.edu Such nanostructures are being investigated for applications in drug delivery, where they can encapsulate hydrophobic drugs. mit.edunih.gov The use of this compound in ITP provides a direct and controlled route to these and other advanced polymer structures. tudelft.nlgoogle.com

Surface Modification and Coating Technologies with Perfluoroalkyl Moieties

The incorporation of perfluoroalkyl groups onto surfaces can dramatically alter their properties, inducing hydrophobicity, oleophobicity, and low surface energy. These characteristics are highly desirable for creating anti-fouling, self-cleaning, and low-friction surfaces.

Surface-initiated polymerization is a key technique for covalently attaching polymer chains to a substrate. By anchoring an initiator to a surface, polymers can be "grafted from" the material. This compound can be used in surface-initiated ITP to grow fluorinated polymer brushes. This method offers precise control over the thickness and density of the resulting polymer coating, allowing for the fine-tuning of surface properties. The bulky nonafluoro-t-butyl groups create a dense, low-energy fluorinated layer, enhancing the material's resistance to wetting and adhesion. This technology has potential applications in biomedical devices, microfluidics, and protective coatings.

Advanced Catalysis and Sustainable Chemical Processes

The unique electronic properties of the perfluoro-t-butyl group and the reactivity of the C-I bond position this compound as a valuable compound in the development of advanced and sustainable chemical processes.

Perfluoroalkyl iodides (Rբ-I) are known to form halogen bonds with Lewis bases. This interaction can be exploited to activate the C-I bond under mild conditions. For example, simple bases like potassium hydroxide can activate Rբ-I compounds, promoting the homolytic cleavage of the C-I bond to generate perfluoroalkyl radicals. bohrium.com These radicals can then participate in a variety of chemical transformations, such as C-H amidation and addition reactions to π-systems, without the need for expensive transition-metal or photoredox catalysts. bohrium.com

Furthermore, in organometallic chemistry, perfluoroalkyl iodides can undergo oxidative addition to low-valent metal centers, a fundamental step in many catalytic cycles. rsc.orgmsu.edulibretexts.org This reaction allows for the incorporation of the perfluoro-t-butyl group into organometallic complexes, which can then be used as catalysts for various reactions. The strong electron-withdrawing nature of the (CF₃)₃C- group can modify the electronic properties of the metal center, influencing the catalyst's activity and selectivity.

The use of highly fluorinated compounds as solvents can also create unique reaction environments. Nonafluoro-t-butyl alcohol, a derivative of this family, has been used as a solvent for manganese-catalyzed C-H bond hydroxylation, demonstrating the utility of the perfluorinated t-butyl structure in promoting challenging chemical reactions. acgpubs.orgnih.gov

Exploration in Chemical Biology and Medical Imaging Agents (e.g., 19F MRI)

One of the most promising future directions for this compound is in the field of biomedical imaging, specifically as a precursor for ¹⁹F Magnetic Resonance Imaging (MRI) agents. ¹⁹F MRI is a powerful imaging modality that offers the advantage of producing images with virtually no background signal, as endogenous fluorine concentrations in biological tissues are negligible. google.comchemrxiv.org

The perfluoro-t-butyl group is particularly well-suited for ¹⁹F MRI for several key reasons:

High Fluorine Content : It contains nine magnetically equivalent fluorine atoms. This equivalence results in a single, sharp resonance in the ¹⁹F NMR spectrum, which translates to a strong signal and high sensitivity for imaging applications. nih.gov

Favorable Relaxation Times : Polymers incorporating the perfluoro-t-butyl group have demonstrated favorable T₁ and T₂ relaxation parameters, which are crucial for acquiring high-quality images. mit.edunih.gov

Researchers have successfully incorporated the perfluoro-t-butyl group into peptides and polymers to create sensitive probes for biological activity. mit.edunih.gov For example, peptides containing perfluoro-t-butyl hydroxyproline have been used to detect the activity of protein kinases via ¹⁹F NMR. The phosphorylation event causes a detectable change in the chemical shift of the fluorine signal. nih.gov The high sensitivity of the perfluoro-t-butyl group allowed for the quantitative analysis of these processes at low micromolar concentrations. nih.gov Similarly, amphiphilic polymers with perfluoro-t-butyl tails have been shown to produce intense signals in ¹⁹F MR images, highlighting their potential as dual drug-delivery and imaging vehicles. mit.edunih.gov

| Polymer System | ¹⁹F NMR Signal Characteristic | T₁ Relaxation Time (ms) | T₂ Relaxation Time (ms) | Potential Application |

|---|---|---|---|---|

| PFtB-terminated mPEG Micelles | Single, narrow signal | ~500 | ~100 | Theranostic Nanoparticles |

Emerging Analytical Techniques for Trace Detection and Environmental Monitoring

The increasing prevalence of per- and polyfluoroalkyl substances (PFAS) in the environment necessitates the development of sensitive and robust analytical methods for their detection and monitoring. While specific methods for this compound are not widely established, techniques used for similar volatile fluorinated compounds are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds. Methods using GC coupled with tandem mass spectrometry (GC-MS/MS) have been developed for a wide range of PFAS, including fluorotelomer iodides. nih.gov These methods offer high sensitivity and selectivity, allowing for the detection of trace levels of contaminants in complex matrices like water and sediment. bohrium.com Headspace solid-phase microextraction (HS-SPME) can be used as a pre-concentration step to further enhance detection limits for volatile compounds like this compound. bohrium.com

Quantitative ¹⁹F NMR (qNMR) represents another powerful tool. Due to the high sensitivity of the ¹⁹F nucleus and the wide dispersion of chemical shifts, qNMR can be used for the direct quantification of fluorinated compounds in complex mixtures, often without the need for extensive sample preparation or derivatization. acgpubs.orgchemrxiv.orgrsc.org The lack of background interference is a significant advantage. rsc.org For this compound, its nine equivalent fluorine atoms would produce a strong, single peak, making it an ideal candidate for accurate quantification by ¹⁹F qNMR.

Theoretical Advancements and Multiscale Modeling for Complex Systems

Computational modeling provides invaluable insights into the behavior of molecules and materials, bridging the gap between molecular properties and macroscopic functions. For this compound, theoretical and modeling approaches are crucial for predicting its reactivity and guiding the design of new materials and processes.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of this compound. For example, DFT has been employed to investigate the mechanism of the visible-light-induced homolytic cleavage of the C-I bond in perfluoroalkyl iodides. nih.gov Such studies can elucidate the energetics of reaction pathways, explain the role of catalysts or additives, and predict the outcomes of new reactions. nih.govresearchgate.net Theoretical studies are also essential for understanding the fundamental chemistry of C-F bond cleavage, which is critical for developing strategies to degrade persistent fluorinated compounds. mdpi.comresearchgate.netosaka-u.ac.jp

Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior and interactions of molecules in larger systems. MD simulations of perfluorocarbons are used to investigate their behavior at interfaces, their aggregation in solution, and their structural properties in bulk liquids. mit.edunih.govnih.govmdpi.com This is particularly relevant for understanding the self-assembly of polymers containing the perfluoro-t-butyl group and for predicting the surface properties of materials modified with this moiety.

Q & A

Q. How should researchers address the lack of standardized protocols for this compound’s application in asymmetric synthesis?

- Answer : Establish consortium-driven benchmarks (e.g., IUPAC collaborations) to define reaction parameters (e.g., solvent polarity, catalyst loading). Publish negative results in open-access repositories to inform optimization. Validate methods through round-robin trials across institutions, documenting enantiomeric excess (ee) via chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.